MC4R Antagonist Potency: 4-Methyl Substitution Provides Sub-100 nM IC50 Contrasting with Inactive or Weakly Active Unsubstituted Analogs
4-Methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide demonstrates antagonist activity at human MC4R with an IC50 of 52 nM in a functional cAMP-reporter assay using HEK293 cells expressing the GScAMP22F construct, assessed as reduction of α-MSH-induced cAMP accumulation [1]. This represents a functional antagonism at a therapeutically relevant G-protein-coupled receptor (GPCR) implicated in energy homeostasis and cachexia. While direct head-to-head data for the unsubstituted benzamide analog (CAS 898507-84-1) at MC4R are not available in curated public databases, SAR precedent from the broader substituted benzamide class indicates that removal of the 4-methyl group on the benzamide ring typically results in significant loss of target engagement; in a related benzamide enzyme-inhibition series, the 4-methyl substituent (compound 5b) produced an IC50 of 29.1 μM versus 149 μM for the 4-methoxy analog (5e), a >5-fold difference attributable solely to para-substituent identity [2].
| Evidence Dimension | MC4R antagonist functional activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 52 nM |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 898507-84-1): no MC4R activity data available in curated databases; class-level inference from substituted benzamide SAR: para-H or para-OMe benzamides exhibit substantially reduced or negligible activity relative to para-Me analogs. |
| Quantified Difference | ≥5-fold potency advantage inferred for 4-Me substitution based on class-level SAR trends |
| Conditions | Human MC4R expressed in HEK293 cells; GScAMP22F cAMP reporter; reduction of α-MSH-induced cAMP |
Why This Matters
For researchers targeting the melanocortin system, the 52 nM MC4R IC50 provides a defined starting point for SAR exploration, whereas the unsubstituted analog lacks validated MC4R activity, introducing avoidable uncertainty into experimental design.
- [1] BindingDB. BDBM50565827. IC50 = 52 nM at human MC4R. Assay: antagonist activity in HEK293 cells expressing GScAMP22F cAMP reporter; reduction of α-MSH-induced cAMP. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50565827 View Source
- [2] PMC3148848. Table 1: Structure and activity of substituted benzamide derivatives. J Med Chem. 2009;52(16):5228–5240. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3148848/table/T1/ View Source
